

"geranic acid CAS number and chemical properties"

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Geranic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **geranic acid**, a monoterpenoid with significant potential in the pharmaceutical, cosmetic, and fragrance industries. This document outlines its chemical properties, experimental protocols for its synthesis, and its known biological activities and mechanisms of action.

Chemical Identity and Properties

Geranic acid, systematically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a naturally occurring open-chain monoterpenoid.[1] It is a key component in the essential oils of several aromatic plants, including lemongrass.[1]

CAS Number: 459-80-3[2]

Physicochemical Properties

The fundamental physicochemical properties of **geranic acid** are summarized in the table below for quick reference.



Property	Value	Reference(s)
Molecular Formula	C10H16O2	[2]
Molecular Weight	168.23 g/mol	[3]
Appearance	Colorless to pale yellow, slightly viscous liquid	[4][5]
Odor	Fresh, green-floral, citrus-like	[4][6]
Density	0.97 g/mL at 25 °C	[3]
Boiling Point	250 °C	[3][5]
Melting Point	185-186 °C (decomposes)	[5]
Flash Point	133 °C (271.4 °F)	[7]
Solubility	Insoluble in water; soluble in ethanol and propylene glycol. [6][8]	
рКа	5.17 ± 0.33 (Predicted)	[5]
logP (Octanol/Water)	3.1	[9]
Refractive Index (n ²⁰ /D)	1.484	[3]

Spectroscopic Data

Key spectroscopic data for the characterization of geranic acid are provided below.



Spectroscopic Data	Details	Reference(s)
¹ H NMR	Spectra available, with key signals for olefinic and methyl protons.	[10]
¹³ C NMR	Spectra available, showing characteristic peaks for carboxylic acid, olefinic, and aliphatic carbons.	[9]
Infrared (IR) Spectroscopy	Data available from the NIST Chemistry WebBook.	[11]
Mass Spectrometry (MS)	Electron ionization mass spectra are available for review.	[12]

Experimental Protocols Chemical Synthesis: Oxidation of Citral

Geranic acid can be synthesized through the oxidation of citral.[7] A general laboratory-scale protocol is outlined below.

Materials:

- Citral
- Oxygen
- · Ethyl acetate
- Stir bar
- Three-neck round-bottom flask
- Reflux condenser
- Gas inlet tube (e.g., Pasteur pipette)

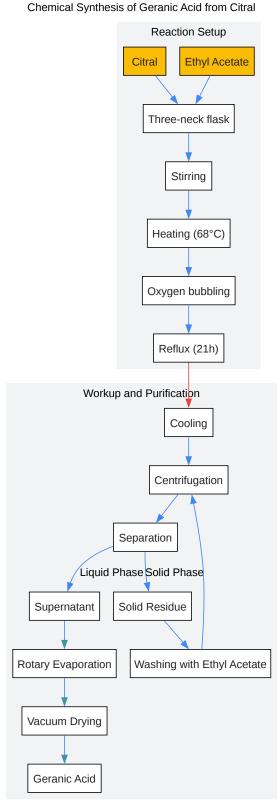


- · Oil bath
- Centrifuge
- Rotary evaporator
- Vacuum pump

Procedure:

- Combine citral and ethyl acetate in the three-neck flask equipped with a stir bar, reflux condenser, and oxygen inlet.
- Bubble oxygen through the solution while stirring.
- Heat the reaction mixture in an oil bath to 68 °C.
- Maintain the reaction at this temperature for approximately 21 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Centrifuge the resulting mixture to separate the solid residue.
- Decant the supernatant. The solid residue can be washed with additional ethyl acetate and recentrifuged to maximize recovery.
- Dry the solid residue under vacuum.
- Remove the solvent from the combined supernatant fractions using a rotary evaporator at 40
 °C.
- Further dry the resulting product under high vacuum to yield **geranic acid**.





Workflow for the chemical synthesis of **geranic acid**.

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Biotransformation from Geraniol using Mucor irregularis

A green and efficient method for producing **geranic acid** is through the biotransformation of geraniol using the fungus Mucor irregularis.[1]

Materials:

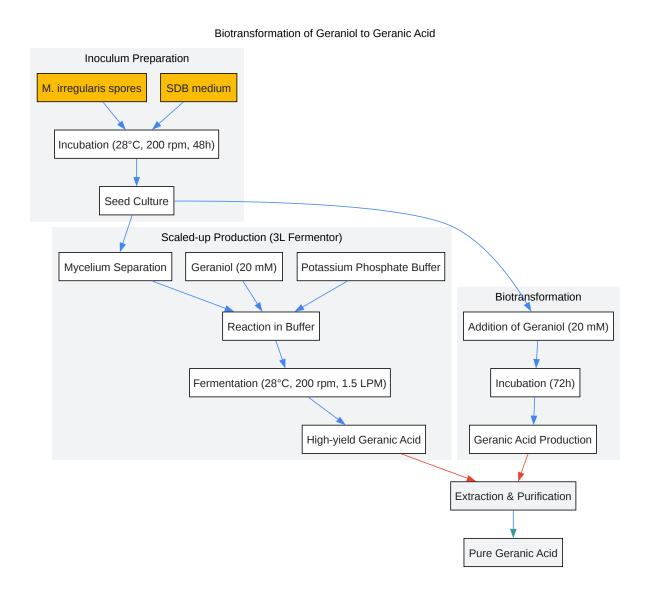
- · Mucor irregularis IIIMF4011 culture
- Sabouraud Dextrose Broth (SDB) medium
- Geraniol
- Shaker incubator
- Centrifuge
- 3 L fermentor (for scaled-up production)
- Potassium phosphate buffer (0.1 M, pH 7.0)

Procedure:

- Inoculum Preparation: Inoculate Mucor irregularis spores into SDB medium and incubate at 28 °C and 200 rpm for 48 hours.[1]
- Biotransformation:
 - For flask-scale production, add 20 mM geraniol to the culture medium and continue incubation.
 - For scaled-up production, separate the mycelium from the seed culture by centrifugation.
 Prepare a 1.5 L reaction in a 3 L fermentor containing 20 mM geraniol in potassium phosphate buffer. Incubate at 28 °C, 200 rpm, and with an aeration rate of 1.5 LPM.[1]
- Reaction Monitoring and Harvesting: The conversion of geraniol to geranic acid can be monitored over 72 hours.[1]



 Extraction and Purification: After the reaction, the product can be extracted from the broth for further purification.





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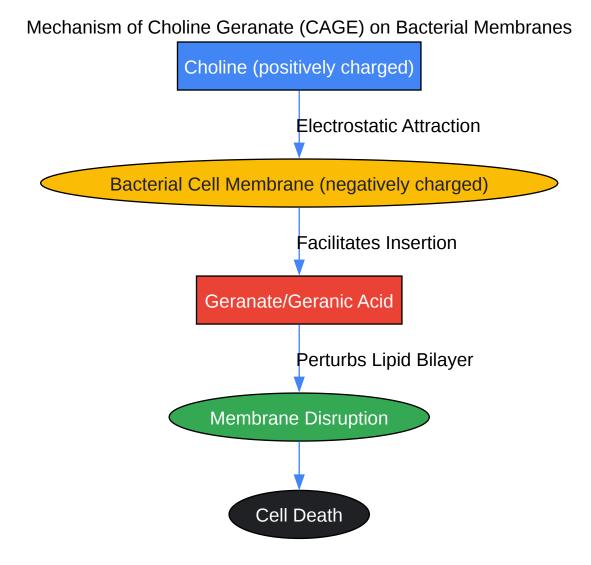
Workflow for **geranic acid** production via biotransformation.

Biological Activities and Signaling Pathways Antibacterial Activity of Choline Geranate

A formulation of **geranic acid** with choline, known as choline geranate (CAGE), has demonstrated potent broad-spectrum antiseptic properties.[7] Its mechanism of action involves the disruption of bacterial cell membranes.[6]

The positively charged choline component is attracted to the negatively charged bacterial cell membrane. This interaction facilitates the insertion of the geranate/**geranic acid** component into the lipid bilayer, leading to membrane perturbation, thinning, and loss of integrity, ultimately causing cell death.[3][6]





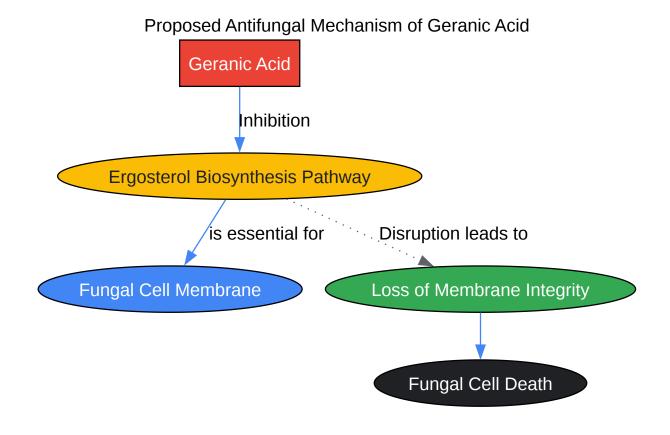
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Proposed mechanism of action for choline geranate.

Antifungal Activity

Geranic acid exhibits antifungal properties, which are thought to be similar to its precursor, geraniol. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to damage to the cell wall and membrane integrity.[13]





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Antifungal mechanism of geranic acid.

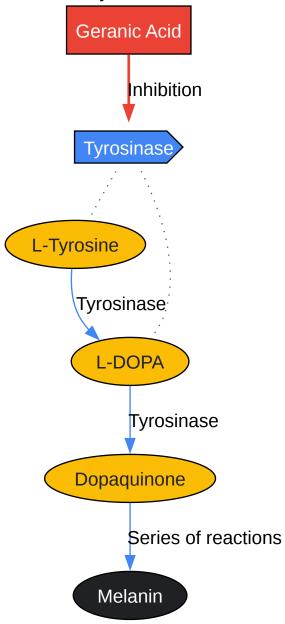
Tyrosinase Inhibition and Depigmenting Effects

Geranic acid has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2] By inhibiting tyrosinase activity and expression, **geranic acid** can reduce melanin production, suggesting its potential as a skin-depigmenting agent in cosmetic and dermatological applications.[2]

The melanin synthesis pathway is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone by tyrosinase. **Geranic acid** interferes with this enzymatic step.



Tyrosinase Inhibition by Geranic Acid in Melanogenesis



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